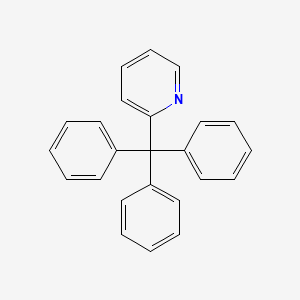

2-(Triphenylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tritylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-25-23/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRCTGKPHJCRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Triphenylmethyl Pyridine and Analogous Sterically Hindered Pyridines

Classical and Contemporary Approaches to Pyridine (B92270) Synthesis

The construction of the pyridine ring can be achieved through a variety of classical and modern synthetic methods, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Multi-component Condensation Reactions for Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Several named reactions are pivotal for pyridine synthesis.

The Hantzsch Pyridine Synthesis , first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netorgsyn.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding aromatic pyridine. researchgate.net This method is versatile, and modern variations have introduced greener reaction conditions, such as using water as a solvent or employing microwave assistance to improve yields and reduce reaction times. researchgate.netorgsyn.orgrsc.org

The Kröhnke Pyridine Synthesis provides a route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. quimicaorganica.orgontosight.ai This method is known for its broad scope, tolerating a wide array of aryl, alkyl, and vinyl substituents on the starting materials. quimicaorganica.orgorgchemres.org The reaction proceeds through a Michael addition followed by cyclization and aromatization. quimicaorganica.orgontosight.ai

The Guareschi-Thorpe Condensation is another important MCR for synthesizing substituted pyridines, specifically leading to 2-hydroxypyridines (or their 2-pyridone tautomers). researchgate.netacs.org The reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. researchgate.netnih.gov Recent advancements have focused on developing more environmentally friendly protocols, for instance, by using ammonium carbonate in an aqueous medium. acs.orgnih.govresearchgate.netrsc.org

The Bohlmann-Rahtz Pyridine Synthesis is a two-step process that generates 2,3,6-trisubstituted pyridines. acgpubs.orgacs.org It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product. acgpubs.orgnih.govacs.org Modifications using acid catalysis can facilitate a one-pot reaction under milder conditions. acs.orgscispace.com

| Synthesis Name | Reactants | Key Features | Typical Products |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate that requires oxidation. researchgate.netorgsyn.org | Symmetrically substituted pyridines |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Highly versatile for preparing poly-aryl systems. quimicaorganica.orgontosight.aiorgchemres.org | 2,4,6-Trisubstituted pyridines pearson.com |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, β-Dicarbonyl compound, Ammonia | Produces hydroxypyridines/pyridones. researchgate.netacs.org | Substituted 2-hydroxypyridines |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Two-step process involving an aminodiene intermediate. acgpubs.orgacs.orgnih.gov | 2,3,6-Trisubstituted pyridines |

Palladium-Catalyzed C-H Activation and Cyclization Strategies

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient and selective bond formation. Palladium-catalyzed reactions are particularly powerful for pyridine synthesis. These methods often involve the activation of C-H bonds, providing an atom-economical route to complex molecules. researchgate.netrsc.org

One common strategy involves the palladium-catalyzed C-H activation and subsequent alkenylation of α,β-unsaturated oxime ethers. researchgate.netnih.gov This is followed by an aza-6π-electrocyclization to form the pyridine ring. researchgate.net The use of sterically hindered pyridine ligands can be crucial for achieving high reactivity and regioselectivity. nih.gov Another approach utilizes the palladium-catalyzed intramolecular C-H arylation of pyridine derivatives, such as pyridine amides, to construct fused heterocyclic systems. cerritos.edu These reactions can be highly efficient, especially with the addition of phosphine (B1218219) ligands to the palladium catalyst. cerritos.edu Furthermore, Pd(II)-catalyzed dual C-H activation of substrates like 3-phenoxypyridine (B1582220) 1-oxides can lead to the regioselective synthesis of fused systems such as benzofuro[3,2-b]pyridines. imperial.ac.uk

| Starting Materials | Catalyst System | Key Transformation | Product Type |

|---|---|---|---|

| α,β-Unsaturated oxime ether, Alkenes | Pd(OAc)₂, Sterically hindered pyridine ligand nih.gov | Electrophilic C–H alkenylation followed by aza-6π-electrocyclization. researchgate.netnih.gov | Multi-substituted pyridines |

| N-Aryl 2-quinolinecarboxyamide (with C-Br bond) | Pd(OAc)₂, PPh₃ cerritos.edu | Intramolecular C–H arylation. cerritos.edu | Fused heteroaromatic compounds |

| 3-Phenoxypyridine 1-Oxide | Pd(OAc)₂ imperial.ac.uk | Intramolecular dual C–H activation. imperial.ac.uk | Benzofuro[3,2-b]pyridine 1-oxides |

Electrophilic Pyridylation Reactions

Electrophilic substitution directly on the pyridine ring is notoriously difficult. The nitrogen atom's electronegativity reduces the ring's nucleophilicity, making it significantly less reactive than benzene. researchgate.netaklectures.com Furthermore, the nitrogen's lone pair readily reacts with electrophiles or the acidic reaction medium, leading to the formation of a pyridinium (B92312) salt, which is even more deactivated. aklectures.com

When electrophilic substitution does occur, it preferentially happens at the C-3 position, as this avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the reaction intermediate. researchgate.netorganic-chemistry.org Direct nitration and sulfonation of pyridine, for example, require harsh conditions. bohrium.com

To overcome this inherent lack of reactivity, the pyridine ring can be activated by conversion to a pyridine-N-oxide. This activation facilitates electrophilic attack, often at the C-4 position. The N-oxide group can then be removed in a subsequent step. Another strategy involves using N-aminopyridinium salts, which can act as precursors to nitrogen-centered radicals or as electrophiles in cross-coupling reactions. acs.org These salts can be synthesized through methods like electrophilic amination of pyridine derivatives. acs.org

Targeted Synthesis of 2-(Triphenylmethyl)pyridine

The synthesis of this compound requires specific methods to form a carbon-carbon bond at the C-2 position of the pyridine ring and to introduce the very bulky triphenylmethyl (trityl) group.

Direct Alkylation and Arylation Methods at the Pyridine 2-Position

Directly forming a C-C bond at the 2-position of pyridine can be achieved through several nucleophilic substitution or transition-metal-catalyzed methods. The inherent electrophilicity of the C-2 and C-4 positions makes them susceptible to attack by strong nucleophiles. nih.govaklectures.com

Organometallic reagents such as organolithiums and Grignard reagents are commonly used. For example, 2-lithiopyridine or 2-pyridylmagnesium bromide can be generated and reacted with an appropriate electrophile. researchgate.net The Chichibabin reaction, using sodium amide, is a classic method for amination at the 2-position, but analogous alkylations are also possible. aklectures.com

Modern methods often employ pyridine N-oxides to facilitate the reaction. The N-oxide can be activated, and a nucleophile, such as a Grignard reagent, is added, which typically attacks the 2-position. total-synthesis.com Subsequent removal of the oxide group yields the 2-substituted pyridine. Transition-metal-free approaches, such as the regioselective direct alkylation of pyridines using 1,1-diborylalkanes activated by alkyllithiums, have also been developed. academie-sciences.fr Palladium-catalyzed direct arylation is another powerful tool, often using pyridine N-oxides or other directing groups to ensure C-2 selectivity.

Strategies for Introducing Bulky Triphenylmethyl Groups

The triphenylmethyl (trityl) group is exceptionally bulky, a property that is exploited in its use as a protecting group for primary alcohols, where it can be introduced selectively due to steric hindrance. The standard method for introducing a trityl group is via a nucleophilic substitution reaction using trityl chloride (chlorotriphenylmethane) in the presence of a base like pyridine.

The reaction proceeds through a stable trityl cation (triphenylmethyl cation), which is then attacked by the nucleophile. This S_N1-type mechanism is key to its reactivity.

To synthesize this compound, a logical approach would be to combine the strategies from sections 2.2.1 and 2.2.2. This involves the reaction of a 2-pyridyl nucleophile with a trityl electrophile. A plausible and effective route is the reaction of 2-picolyllithium (generated by deprotonating 2-picoline with a strong base like n-butyllithium) with chlorotriphenylmethane. The highly nucleophilic carbanion of 2-picolyllithium would attack the electrophilic carbon of chlorotriphenylmethane, displacing the chloride and forming the desired C-C bond to yield this compound.

Alternatively, a 2-pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, could be used in place of 2-picolyllithium to react with chlorotriphenylmethane. researchgate.netrsc.org The synthesis of sterically hindered pyridines often leverages such nucleophilic additions of organometallic reagents to introduce bulky substituents. scispace.comaklectures.com

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and other sterically hindered pyridines to address environmental concerns and improve efficiency. These innovative approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green and sustainable strategies in this field include:

Catalysis: The use of catalysts is a cornerstone of green chemistry. For pyridine synthesis, various catalysts have been developed to enable more efficient and selective reactions. rasayanjournal.co.in This includes the use of recoverable magnetic nanoparticles, which simplify product purification and catalyst recycling, thereby reducing waste. orgchemres.orgnih.gov For instance, cobalt nanoparticles immobilized on magnetic hydrotalcite have been used for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rasayanjournal.co.in This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and saving time and energy. rasayanjournal.co.in The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted for greener methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrasayanjournal.co.in This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Solventless and Alternative Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A key green innovation is the move towards solvent-free reactions or the use of more benign solvents like water or ionic liquids. rasayanjournal.co.in Solvent-free conditions, often combined with microwave irradiation or ball milling, can lead to highly efficient and clean reactions. rasayanjournal.co.inresearchgate.net

Metal-Free Approaches: While transition metals are excellent catalysts, they can be toxic and costly. Developing metal-free synthetic routes is a significant goal in green chemistry. rsc.org For example, a metal-free protocol using iodine and triethylamine (B128534) has been developed for the synthesis of 2-aryl-substituted pyridines. organic-chemistry.org

The following table summarizes a comparison between conventional and green synthetic methods for pyridine derivatives.

| Feature | Conventional Method | Green/Sustainable Method | Reference |

| Catalyst | Often stoichiometric reagents or heavy metal catalysts | Reusable nanocatalysts, biocatalysts | orgchemres.orgnih.gov |

| Solvent | Volatile organic compounds (VOCs) | Solvent-free, water, ionic liquids | rasayanjournal.co.inorgchemres.org |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasound | rasayanjournal.co.innih.gov |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions | rasayanjournal.co.inresearchgate.net |

| Waste | Significant byproduct and solvent waste | Minimal waste, catalyst recycling | rasayanjournal.co.inorgchemres.org |

These green innovations are not only environmentally beneficial but also often lead to more cost-effective and efficient synthetic processes for producing sterically hindered pyridines.

Challenges and Future Directions in the Synthesis of Highly Hindered Pyridine Systems

Despite significant advances, the synthesis of highly hindered pyridine systems like this compound remains a formidable challenge for synthetic organic chemists. researchgate.net The steric bulk imposed by large substituents near the nitrogen atom gives rise to several synthetic hurdles and opens up new avenues for future research.

Key Challenges:

Low Reactivity: The primary challenge stems from the steric hindrance around the pyridine nitrogen and adjacent carbons. This bulkiness can shield the reaction center, making it difficult for reagents to approach and react, thus decreasing reactivity by up to 10 orders of magnitude. beilstein-journals.orgresearchgate.net This often necessitates harsh reaction conditions, which can lead to side reactions and decomposition.

Catalyst Inhibition and Decomposition: The nitrogen atom in the pyridine ring can strongly coordinate to metal catalysts. beilstein-journals.org In sterically hindered pyridines, this can inhibit the catalytic cycle or even lead to catalyst decomposition, especially under the demanding conditions required to overcome the low reactivity. acs.org

Site Selectivity: Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge. beilstein-journals.org For instance, directing a reaction to the C4 position while the C2 and C6 positions are sterically encumbered can be difficult to control. beilstein-journals.org The development of methods for selective C-H functionalization at specific positions of the pyridine ring is an ongoing area of research. beilstein-journals.orgacs.org

Synthesis of Atropisomers: The construction of optically active heterobiaryl pyridines, which are chiral due to restricted rotation around a single bond (atropisomerism), is a particularly difficult synthetic challenge. anr.fr The barriers to rotation in these systems can be low, making the separation and stabilization of enantiomers difficult. anr.fr

Limited Substrate Scope: Many existing synthetic methods for pyridines have a limited substrate scope and may not be applicable to the synthesis of highly hindered systems. rsc.org For example, some rhodium-catalyzed reactions work well for unsubstituted substrates but fail or give low yields with more sterically demanding ones. rsc.org

Future Directions:

Development of Novel Catalytic Systems: There is a need for new and more robust catalysts that can operate efficiently under mild conditions and tolerate significant steric hindrance. This includes the design of catalysts with specific ligand environments that can modulate reactivity and selectivity. rsc.org The exploration of bimetallic or cooperative catalytic systems may also provide new solutions. beilstein-journals.org

Advanced C-H Functionalization: Late-stage C-H functionalization is a powerful strategy for modifying complex molecules. Future research will likely focus on developing novel methods for the direct and selective functionalization of C-H bonds in hindered pyridine rings, which would provide more efficient and atom-economical synthetic routes. beilstein-journals.org

Computational and AI-Driven Synthesis Planning: The use of computational tools, such as Density Functional Theory (DFT), can help in understanding reaction mechanisms and in the rational design of new catalysts and synthetic pathways. researchgate.net Artificial intelligence and machine learning are also emerging as powerful tools for predicting reaction outcomes and planning complex synthetic routes. chemistryworld.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and the ability to scale up reactions more easily. Applying flow chemistry to the synthesis of hindered pyridines could help to overcome some of the challenges associated with harsh reaction conditions and low yields.

Asymmetric Synthesis: The development of new asymmetric methods for the synthesis of chiral hindered pyridines, including atropisomers, is a key area for future research. anr.fr This will involve the design of new chiral catalysts and synthetic strategies that can control the stereochemical outcome of reactions.

The following table highlights some of the key challenges and potential future solutions in the synthesis of highly hindered pyridines.

| Challenge | Current Limitations | Future Direction | Reference |

| Steric Hindrance | Low reactivity, need for harsh conditions | Novel high-activity catalysts, flow chemistry | beilstein-journals.orgresearchgate.net |

| Catalyst Performance | Inhibition and decomposition by pyridine nitrogen | Robust ligand design, bimetallic catalysis | beilstein-journals.orgacs.org |

| Regioselectivity | Difficulty in controlling site of functionalization | Advanced C-H activation methods, directing groups | beilstein-journals.orgacs.org |

| Chirality | Synthesis of stable atropisomers is difficult | Asymmetric catalysis, computational design | anr.fr |

Overcoming these challenges will not only provide access to a wider range of novel sterically hindered pyridines for various applications but also contribute to the broader advancement of synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Triphenylmethyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Center

The nitrogen atom of the pyridine ring is a primary site of chemical reactivity, functioning as a Lewis base. However, the bulky trityl group at the 2-position introduces significant steric hindrance, which profoundly influences its basicity and ability to form coordination compounds.

Basicity and Lewis Base Characteristics under Steric Influence

Pyridine is a moderately basic heterocyclic compound with a pKa of 5.23 for its conjugate acid, the pyridinium (B92312) ion. wikipedia.org Its basicity arises from the lone pair of electrons on the nitrogen atom, which is located in an sp² hybrid orbital and does not participate in the aromatic π-system. wikipedia.org This allows pyridine to act as a Lewis base, donating its electron pair to Lewis acids. wikipedia.org

In 2-(triphenylmethyl)pyridine, the immense steric bulk of the trityl group, positioned adjacent to the nitrogen, significantly impedes the approach of Lewis acids. This steric hindrance can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude. researchgate.net While the trityl group itself is not strongly electron-withdrawing or donating, its sheer size creates a "steric shield" around the nitrogen's lone pair, making it a much weaker Lewis base compared to unhindered pyridines. researchgate.netreddit.com This effect is a classic example of a "frustrated Lewis pair" scenario, where the steric hindrance prevents the formation of a traditional Lewis adduct. researchgate.net

The Lewis basicity of pyridines can be quantified using various scales, such as their affinity for reference Lewis acids like boron trifluoride or carbenium ions. researchgate.net For sterically hindered pyridines like this compound, these measurements reveal a dramatic reduction in Lewis basicity compared to pyridine or 4-substituted pyridines where the substituent does not sterically encumber the nitrogen atom. researchgate.net

Formation of Pyridinium Salts and Their Reactivity

Despite the steric hindrance, this compound can undergo reactions to form pyridinium salts, although often under more forcing conditions than unhindered pyridines. acs.org For instance, the reaction of this compound with alkyl halides can lead to the formation of N-alkyl-2-(triphenylmethyl)pyridinium salts. acs.org The formation of N-triphenylmethylpyridinium chloride from triphenylmethyl chloride and pyridine itself requires high pressure (4000-5000 atm) to overcome the steric barrier. acs.org

These pyridinium salts exhibit their own unique reactivity. The positive charge on the nitrogen atom further deactivates the pyridine ring towards electrophilic attack but increases its susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgimperial.ac.uk However, the bulky trityl group at the 2-position can sterically direct incoming nucleophiles to the 4- and 6-positions.

N-triphenylmethylpyridinium salts are also susceptible to reactions involving the triphenylmethyl group. For example, N-triphenylmethylpyridinium chloride reacts rapidly with methanol (B129727) and water to yield triphenylmethyl methyl ether and triphenylcarbinol, respectively, demonstrating the lability of the C-N bond and the stability of the departing triphenylmethyl carbocation. acs.org

Reactivity of the Triphenylmethyl Moiety

The triphenylmethyl group is not merely a passive steric bulky group; it actively participates in the chemical reactions of this compound, primarily through the formation of the triphenylmethyl carbocation and the triphenylmethyl radical.

Generation and Behavior of the Triphenylmethyl Carbocation in Reaction Pathways

The triphenylmethyl (trityl) cation is a remarkably stable carbocation due to the extensive delocalization of the positive charge over the three phenyl rings. researchgate.netacs.org In the context of this compound, the trityl carbocation can be generated through the heterolytic cleavage of the C-N bond in N-substituted pyridinium salts or by the dissociation of trityl halides. acs.orgnih.gov

The formation of the trityl carbocation is often a key step in reactions involving this compound derivatives. For instance, the reaction of N-triphenylmethylpyridinium salts with nucleophiles like water or alcohols proceeds through the formation of the trityl carbocation, which is then trapped by the nucleophile. acs.org The stability of this carbocation makes the triphenylmethyl group an excellent leaving group in certain reactions.

The generation of the trityl carbocation can also be promoted by the addition of Lewis acids. oup.com The stability of the trityl cation allows it to be used as an organocatalyst in various transformations, such as Mukaiyama aldol-type reactions and Michael additions. diva-portal.org

Radical Chemistry Involving the Triphenylmethyl Group

The triphenylmethyl group can also undergo homolytic cleavage to form the triphenylmethyl (trityl) radical, a persistent and well-studied organic radical. wikipedia.org This radical was the first to be described in organic chemistry and is known for its characteristic yellow color in solution. wikipedia.orgfaidherbe.org

The formation of the trityl radical from this compound derivatives can be initiated by thermal or photochemical means, or through single-electron transfer processes. msuniv.ac.in For example, the reduction of N-triphenylmethylpyridinium salts can lead to the formation of the trityl radical.

The trityl radical exists in equilibrium with its dimer, a quinoid structure known as Gomberg's dimer. wikipedia.org The position of this equilibrium is influenced by factors such as temperature and solvent. wikipedia.org The radical is highly reactive towards oxygen, readily forming a colorless peroxide. faidherbe.org This reactivity underscores the importance of conducting reactions involving the trityl radical under inert atmospheres. faidherbe.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an aromatic system, but its reactivity is significantly influenced by the electronegative nitrogen atom and the bulky trityl substituent.

The nitrogen atom makes the pyridine ring electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution. wikipedia.orgquimicaorganica.org Electrophilic attack, when it does occur, is favored at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgaklectures.com The presence of the bulky trityl group at the 2-position would further disfavor electrophilic attack at this position and potentially the adjacent 3-position due to steric hindrance.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. imperial.ac.ukuoanbar.edu.iq In this compound, while the 2-position is activated towards nucleophilic attack, the steric bulk of the trityl group would likely hinder the approach of nucleophiles, potentially directing them to the 4- and 6-positions. semanticscholar.org

The reactivity of the pyridine ring can be further modulated by N-oxidation. The resulting pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic substitution. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS):

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org This deactivating effect makes reactions like nitration and halogenation require more forceful conditions. quimicaorganica.org The substitution that does occur is directed to the 3- and 5-positions, as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org In the case of this compound, the bulky triphenylmethyl group at the 2-position further hinders electrophilic attack at the adjacent 3-position. While electrophilic substitution on the phenyl rings of the triphenylmethyl group is possible, it would likely require conditions that could also lead to cleavage of the C-C bond connecting the substituent to the pyridine ring. Studies on related systems, such as the nitration of pyridine and pyridine-N-oxide, indicate that these reactions proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, in strongly acidic media required for nitration, pyridine is protonated, further deactivating the ring towards electrophilic attack. rsc.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comwikipedia.org This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com The presence of a good leaving group is a prerequisite for this reaction to occur. wikipedia.org For this compound, the triphenylmethyl group is not a typical leaving group for SNAr reactions. However, the pyridine nitrogen can be attacked by nucleophiles. For instance, the reaction of triphenylmethyl carbonium ions with pyridine and its derivatives to form quaternary ammonium (B1175870) salts has been studied. cdnsciencepub.com These reactions are often slow but can be driven by heating. youtube.com The bulky triphenylmethyl group would sterically hinder the approach of a nucleophile to the nitrogen atom, slowing down the rate of such reactions. total-synthesis.com

Dearomatization and Ring Transformations

Dearomatization of pyridines is a valuable synthetic strategy for accessing non-aromatic, saturated heterocyclic structures like piperidines. nih.govmagtech.com.cn This can be achieved through various methods, including hydrogenation and nucleophilic addition to activated pyridinium salts. nih.govresearchgate.net The activation of the pyridine ring, often by N-acylation or N-alkylation, makes it more susceptible to nucleophilic attack, leading to dearomatization. researchgate.net For this compound, the bulky substituent at the 2-position would likely influence the regioselectivity of any dearomatization process.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide valuable insights into the mechanisms and energetics of chemical reactions involving this compound and related compounds.

A kinetic study of the reaction between triphenylmethyl perchlorate (B79767) and various pyridines, including pyridine itself, 2-picoline, and 2,6-lutidine, was conducted in nitromethane (B149229) and 1,2-dichloroethane. cdnsciencepub.com The reaction, which forms a quaternary ammonium salt, was found to follow second-order kinetics. cdnsciencepub.com The activation parameters for these reactions were determined, revealing enthalpies of activation in the range of 1 to 3 kcal/mol and entropies of activation between -20 and -45 cal/mol·K. cdnsciencepub.com These low activation enthalpies and highly negative activation entropies suggest that the bond-making process is largely entropy-controlled. cdnsciencepub.com

Table 1: Activation Parameters for the Reaction of Triphenylmethyl Perchlorate with Substituted Pyridines cdnsciencepub.com

| Solvent | Substituted Pyridine | ΔH* (kcal/mol) | ΔS* (cal/mol·K) |

| Nitromethane | Pyridine | ~1-3 | ~-20 to -45 |

| 2-Picoline | ~1-3 | ~-20 to -45 | |

| 2,6-Lutidine | ~1-3 | ~-20 to -45 | |

| 1,2-Dichloroethane | Pyridine | 1.2 | - |

| 2-Picoline | 2.8 | - | |

| 2,6-Lutidine | 1.0 | - | |

| Data is presented as a range where specific values were not provided in the source. |

Kinetic investigations into the ring-opening of pyridine by a titanium alkylidyne species revealed that the process follows a pseudo-first-order reaction in titanium, with α-hydrogen abstraction being the rate-determining step. researchgate.net The activation parameters for this transformation were found to be ΔH‡ = 23(3) kcal/mol and ΔS‡ = -4(3) cal/(mol·K). researchgate.net

Influence of Steric Environment on Reaction Selectivity and Rate

The steric bulk of the triphenylmethyl group at the 2-position of the pyridine ring exerts a profound influence on the selectivity and rate of reactions involving this compound. This steric hindrance can impede the approach of reagents to the nitrogen atom and the adjacent C3 and C6 positions of the pyridine ring.

In nucleophilic substitution reactions at the nitrogen atom, the bulky trityl group significantly slows down the reaction rate compared to less hindered pyridines. total-synthesis.com This is a classic example of steric hindrance, where the sheer size of the substituent physically blocks the path of the incoming nucleophile. total-synthesis.com The trityl group's large size is a well-known feature utilized in organic synthesis for the selective protection of primary alcohols, as it reacts much slower with more sterically hindered secondary and tertiary alcohols. total-synthesis.com

The steric environment also plays a crucial role in determining the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, while the electronic effects of the nitrogen atom direct incoming electrophiles to the 3- and 5-positions, the steric bulk of the 2-triphenylmethyl group would likely disfavor substitution at the C3 position, leading to a preference for the C5 position. Similarly, in metal-catalyzed cross-coupling reactions, the steric hindrance around a reaction site can be the determining factor for regioselectivity. researchgate.net

The reaction of triphenylmethyl perchlorate with substituted pyridines demonstrated that the rate of reaction is influenced by the steric hindrance of methyl groups on the pyridine ring. cdnsciencepub.com While a direct comparison with this compound was not made, the study highlights the sensitivity of this type of reaction to steric effects. cdnsciencepub.com

Coordination Chemistry and Ligand Design Principles

Complexation Behavior of 2-(Triphenylmethyl)pyridine with Transition Metals

The complexation of this compound with transition metals is anticipated to be significantly influenced by the sheer size of the trityl group. This steric bulk can dictate the coordination number of the metal center, the geometry of the resulting complex, and the lability of the ligand.

Pyridine (B92270) itself is a classic example of a monodentate ligand, coordinating to a metal center through its single nitrogen donor atom. While there are numerous examples of multidentate ligands incorporating pyridine rings, such as 2,2'-bipyridine, this compound is expected to act exclusively as a monodentate ligand . The triphenylmethyl group is not electronically equipped to participate in coordination, and its steric profile would prevent any secondary interactions with the metal center.

The large steric footprint of the trityl group would likely limit the number of this compound ligands that can coordinate to a single metal ion. For instance, while complexes with six pyridine ligands around an octahedral metal center are known, it is highly improbable that a similar hexacoordinate complex could be formed with this compound due to severe steric clashes between the bulky trityl groups. It is more likely that complexes with lower coordination numbers, such as two or four, would be favored. In such cases, this compound would still coordinate in a monodentate fashion through the pyridine nitrogen.

The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal precursor (e.g., a metal halide or perchlorate) with the ligand in an appropriate solvent. The choice of solvent and reaction conditions would be crucial in isolating crystalline products suitable for structural characterization.

Based on the extensive literature on other sterically hindered 2-substituted pyridine ligands, it is anticipated that complexes of this compound would exhibit distorted coordination geometries. For example, in a nominally tetrahedral or square planar complex, the bulky trityl groups would likely force a distortion from the ideal geometry to minimize steric repulsion.

Table 1: Postulated Transition Metal Complexes of this compound and Expected Characterization Data

| Postulated Complex Formula | Expected Coordination Geometry | Potential Characterization Techniques | Expected Observations |

| [MCl₂(C₂₄H₁₉N)₂] (M = Co, Ni, Cu) | Distorted Tetrahedral | X-ray Crystallography, IR, UV-Vis | M-N and M-Cl bond lengths and angles deviating from ideal tetrahedral geometry. Shifts in pyridine ring vibrations in IR. d-d transitions in UV-Vis. |

| [PdCl₂(C₂₄H₁₉N)₂] | Distorted Square Planar | X-ray Crystallography, NMR | Significant steric-induced distortion from planarity. Downfield shifts of pyridine protons in ¹H NMR upon coordination. |

| [Ag(C₂₄H₁₉N)₂]X (X = NO₃, PF₆) | Linear or near-linear | X-ray Crystallography | N-Ag-N angle close to 180°, with potential for slight bending due to packing forces. |

This table is based on expected outcomes and not on reported experimental data.

Steric and Electronic Effects in Ligand Design

The design of ligands for specific applications in coordination chemistry and catalysis hinges on the careful balance of steric and electronic effects. In this compound, the steric effects are overwhelmingly dominant.

The triphenylmethyl group is one of the most sterically demanding substituents that can be placed on a pyridine ring. Its impact on the coordination geometry of a metal complex is expected to be profound. The bulky nature of the trityl group can:

Limit the coordination number: As mentioned, it is unlikely that a large number of this compound ligands can pack around a single metal center. This steric hindrance can be a useful tool for creating coordinatively unsaturated metal complexes, which are often highly reactive in catalysis.

Enforce unusual coordination geometries: The steric repulsion between the trityl groups can lead to significant distortions from idealized geometries (e.g., tetrahedral, square planar, octahedral). This can influence the electronic properties and reactivity of the metal center.

Create a "protective pocket" around the metal center: The bulky trityl groups can encapsulate the metal center, potentially preventing bimolecular decomposition pathways or influencing the selectivity of catalytic reactions by controlling the access of substrates to the active site.

Studies on other bulky 2-substituted pyridines have shown that the cone angle of the ligand is a critical parameter in determining the coordination geometry and stability of the resulting complexes. The triphenylmethyl group would impart a very large cone angle to this compound, making it a highly sterically encumbered ligand.

Pyridine is generally considered a moderately strong-field ligand in the spectrochemical series, and it is a weak π-acceptor. The electronic effect of the triphenylmethyl group on the pyridine ring is expected to be relatively modest. The trityl group is primarily an electron-donating group through induction, which would slightly increase the basicity of the pyridine nitrogen. However, this electronic effect is likely to be overshadowed by the massive steric hindrance.

The ligand field strength of this compound is anticipated to be similar to that of other alkyl-substituted pyridines. However, the steric strain induced upon coordination could potentially weaken the metal-ligand bond, which might indirectly affect the observed ligand field splitting.

The redox activity of pyridine ligands can be exploited in the design of "redox-active" ligands that can participate in electron transfer processes. While pyridine itself is not typically considered redox-active in the same way as ligands like bipyridine, it can be reduced at very negative potentials. The presence of the trityl group is not expected to significantly alter the intrinsic redox properties of the pyridine ring. However, the steric environment it creates around a redox-active metal center could influence the stability of different oxidation states of the metal. For instance, the bulky ligand could sterically protect a low-valent metal center from oxidation.

Applications in Homogeneous Catalysis

The unique steric properties of this compound make it a potentially interesting ligand for applications in homogeneous catalysis. Bulky ligands are often employed to enhance the activity, selectivity, and stability of catalysts. nih.gov

While specific catalytic applications of transition metal complexes of this compound are not well-documented, we can speculate on their potential uses based on the known applications of other bulky pyridine ligands. These include:

Polymerization and Oligomerization: Bulky ligands are crucial in catalysts for olefin polymerization and oligomerization, as they can influence the molecular weight and branching of the resulting polymers.

Cross-Coupling Reactions: In reactions such as Suzuki, Heck, and Sonogashira couplings, bulky ligands on the metal center (typically palladium or nickel) can promote the reductive elimination step and prevent the formation of inactive catalyst species.

Hydrogenation and Hydroformylation: The steric bulk of the ligand can influence the enantioselectivity of asymmetric hydrogenation and hydroformylation reactions by creating a chiral pocket around the metal center.

The "protective pocket" created by the triphenylmethyl groups could be particularly advantageous in preventing catalyst deactivation through bimolecular pathways, potentially leading to more robust and long-lived catalysts. However, the extreme steric hindrance might also impede the approach of substrates to the metal center, thereby reducing catalytic activity. A careful balance between steric protection and substrate access is therefore crucial for the design of effective catalysts based on this ligand.

Role as Ancillary Ligands in Metal-Catalyzed Reactions

Detailed research findings explicitly describing the role of this compound as an ancillary ligand in metal-catalyzed reactions are not available in the searched literature. While the bulky nature of the triphenylmethyl (trityl) group suggests it could impart significant steric hindrance around a metal center, thereby influencing catalyst activity, selectivity, and stability, no specific studies demonstrating these effects were identified. General literature on pyridine-based ligands in catalysis exists, but there is no direct data concerning the specific performance or principles of ligand design related to this compound.

Catalytic Systems Involving this compound (e.g., polymerization, cross-coupling)

No specific examples of catalytic systems employing this compound for polymerization or cross-coupling reactions were found in the available research.

Polymerization: The scientific literature details various pyridine-containing ligands for olefin polymerization, such as 2-(arylimino)pyridine-nickel systems and pyridine-amido aluminum catalysts. However, none of these studies specifically utilize the this compound ligand. Consequently, there is no data on its performance, the properties of resulting polymers, or specific reaction conditions.

Cross-Coupling: The use of 2-substituted pyridine derivatives in cross-coupling reactions is known to be challenging, a phenomenon sometimes referred to as the "2-pyridyl problem." While various strategies have been developed to overcome these challenges using other specialized pyridine-based ligands or reagents, no studies were found that specifically investigate this compound as a ligand in reactions such as Suzuki-Miyaura or Heck couplings.

Due to the absence of specific data, no data tables on catalytic performance can be generated.

Supramolecular and Coordination Polymer Architectures

There is a lack of published crystal structures or detailed studies on the formation of supramolecular assemblies or coordination polymers involving this compound as the primary ligand. While research on coordination polymers built from other functionalized pyridine ligands is extensive, no specific architectures, network topologies, or self-assembly studies for this particular compound were identified in the search. Therefore, a detailed analysis of its role in constructing such higher-order structures cannot be provided.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application in Structural Assignment and Isomeric Characterization

To complete this section, ¹H and ¹³C NMR spectra of 2-(Triphenylmethyl)pyridine would be required. Structural assignment would involve identifying the chemical shifts (δ) and coupling constants (J) for each unique proton and carbon atom in the molecule.

¹H NMR: One would expect to see distinct signals for the protons on the pyridine (B92270) ring and the phenyl rings of the triphenylmethyl (trityl) group. The protons on the pyridine ring (at positions 3, 4, 5, and 6) would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the bulky trityl substituent. The fifteen protons of the three phenyl rings would also resonate in the aromatic region, likely as a complex multiplet. The methine proton of the central carbon connecting the pyridine and the phenyl rings would be a key singlet, though its observation would depend on the specific molecular dynamics.

¹³C NMR: The spectrum would show distinct signals for each carbon environment. The carbons of the pyridine ring and the phenyl rings would appear in the aromatic region (typically δ 120-160 ppm). The quaternary carbon of the trityl group and the carbon to which it is attached on the pyridine ring would have characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning which proton is attached to which carbon, confirming the connectivity and structure.

A data table for this section would list the specific chemical shifts (ppm) and coupling constants (Hz) for each proton and carbon, but this data is not available.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The significant steric hindrance between the ortho-protons of the pyridine ring and the bulky triphenylmethyl group is expected to result in restricted rotation around the C-C single bond connecting them. This phenomenon is ideally studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR).

Rotational Barriers: At low temperatures, the rotation would be slow on the NMR timescale, potentially leading to the observation of distinct signals for the phenyl groups, which would otherwise be equivalent. As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden, coalesce into a single broad peak, and then sharpen into an averaged signal at higher temperatures.

Conformational Exchange: By analyzing the line shapes of the signals at different temperatures and identifying the coalescence temperature (Tc), the rate of exchange (k) and the free energy of activation (ΔG‡) for the rotational barrier could be calculated. This would provide quantitative insight into the conformational dynamics of the molecule. Studies on related sterically hindered biaryls and diphenylmethyl systems have established methodologies for such determinations. nih.gov

A data table would present the coalescence temperature (K), rate constant (s⁻¹), and the calculated rotational energy barrier (kJ/mol), none of which could be found specifically for this compound.

Vibrational Spectroscopy (IR and Raman)

Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule, which correspond to specific functional groups and skeletal vibrations.

Functional Groups: The spectra would be dominated by absorptions characteristic of the pyridine ring and the phenyl groups.

Aromatic C-H Stretch: Expected above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region would be indicative of the substitution pattern on the pyridine and phenyl rings.

Vibrational Mode Analysis: A detailed analysis would assign each observed band in the IR and Raman spectra to a specific molecular motion (e.g., ring breathing, trigonal bending). The steric crowding in this compound could cause slight shifts in these vibrational frequencies compared to unsubstituted pyridine.

A data table would list the observed frequencies (cm⁻¹) from both IR and Raman spectra and their corresponding vibrational assignments. This experimental data is not available.

Electronic Spectroscopy (UV-Vis)

Characterization of Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Electronic Transitions: The π-systems of the pyridine and phenyl rings are chromophores that absorb UV light. One would expect to observe π → π* transitions, characteristic of aromatic systems. The nitrogen atom in the pyridine ring also has non-bonding electrons (n-electrons), making n → π* transitions possible. shu.ac.uklibretexts.org These transitions typically have lower molar absorptivity than π → π* transitions. shu.ac.uk

Conjugation Effects: The electronic communication between the pyridine ring and the phenyl groups of the trityl moiety is expected to be minimal due to the tetrahedral geometry of the central carbon and steric hindrance, which would likely prevent planarity and extensive π-system overlap. The UV-Vis spectrum would likely resemble a superposition of the spectra of pyridine and triphenylmethane, rather than showing a significant red shift (bathochromic shift) that would indicate extended conjugation.

A data table would list the maximum absorption wavelengths (λmax in nm) and their corresponding molar absorptivities (ε in L mol⁻¹ cm⁻¹), which are essential for a quantitative discussion but are not available for this compound.

Mass Spectrometry Techniques for Compound Verification

Upon electron ionization, the this compound molecule would form a molecular ion ([M]+•). The most prominent fragmentation pathway is anticipated to be the cleavage of the C-C bond between the pyridine ring and the triphenylmethyl group. This is due to the exceptional stability of the resulting triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺). The trityl cation is a well-known stable carbocation due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

Expected Fragmentation Pattern:

A hypothetical mass spectrum of this compound would likely be dominated by a base peak corresponding to the trityl cation.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Relative Abundance |

| Trityl cation | [C(C₆H₅)₃]⁺ | 243.12 | High (likely base peak) |

| Pyridylmethyl radical | [C₅H₄NCH₂]• | 92.05 | Not detected (neutral) |

| Molecular ion | [C₂₄H₁₉N]⁺• | 321.15 | Low to moderate |

The molecular ion peak at m/z 321.15 would confirm the molecular weight of the compound. Other minor peaks could arise from the fragmentation of the pyridine ring or the loss of hydrogen atoms from the molecular ion or fragment ions. Verification of the compound would involve matching the observed molecular ion peak to the calculated molecular weight and the fragmentation pattern to the predicted stable ions.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography offers an unparalleled level of detail regarding the molecular structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. Although a specific crystallographic information file (CIF) for this compound is not publicly available, data from a closely related Schiff base derivative, (pyridin-2-ylmethylidene)(triphenylmethyl)amine, provides valuable insights into the expected structural features.

For this related compound, the analysis reveals an orthorhombic crystal system with the space group P2₁2₁2₁. The triphenylmethyl group exhibits its characteristic propeller-like conformation. Key structural parameters from this related molecule can be used to approximate the expected geometry of this compound.

Hypothetical Structural Parameters for this compound (based on a related structure):

| Parameter | Description | Expected Value Range |

| C-C (phenyl) | Carbon-carbon bond lengths within the phenyl rings | 1.38 - 1.40 Å |

| C-N (pyridine) | Carbon-nitrogen bond lengths within the pyridine ring | 1.33 - 1.35 Å |

| C-C (pyridine) | Carbon-carbon bond lengths within the pyridine ring | 1.38 - 1.40 Å |

| C-C (pyridyl-methyl) | Bond length between the pyridine ring and the methyl carbon | ~1.51 Å |

| C-C (methyl-phenyl) | Bond lengths between the central carbon and the phenyl rings | ~1.54 Å |

| ∠C-C-C (phenyl) | Bond angles within the phenyl rings | ~120° |

| ∠C-N-C (pyridine) | Bond angle at the nitrogen atom in the pyridine ring | ~117° |

| ∠C-C-N (pyridine) | Bond angles within the pyridine ring | ~124° |

| ∠Ph-C-Ph | Bond angles between the phenyl groups attached to the central carbon | ~110-112° |

The determination of the precise crystal structure of this compound would require experimental data from a suitable single crystal.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a unique "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and determination of lattice parameters.

A powder XRD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material. While no experimental powder XRD pattern for this compound is currently available in the public domain, a hypothetical pattern can be described based on general principles.

A crystalline sample of this compound would be expected to produce a well-defined diffraction pattern with sharp peaks, indicating a high degree of crystallinity. The 2θ positions of these peaks would be determined by the dimensions of the unit cell (a, b, c, α, β, γ) according to Bragg's Law. The relative intensities of the peaks would depend on the arrangement of atoms within the unit cell.

Hypothetical Powder XRD Data Table for this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| (Hypothetical Peak 1) | (Calculated from 2θ) | (Hypothetical Intensity) |

| (Hypothetical Peak 2) | (Calculated from 2θ) | (Hypothetical Intensity) |

| (Hypothetical Peak 3) | (Calculated from 2θ) | (Hypothetical Intensity) |

| ... | ... | ... |

This table would be populated with experimental data upon analysis of a pure, powdered sample of this compound. The pattern could then be used for quality control in synthesis and for comparison with other crystalline forms (polymorphs) if they exist.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of 2-(Triphenylmethyl)pyridine at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecular systems. DFT calculations have been employed to study various pyridine (B92270) derivatives, providing insights into their optimized geometries, electronic properties, and vibrational frequencies. For instance, DFT has been used to study iridium(III) 2-phenylpyridine complexes to understand their electronic structure and photophysical properties. nih.gov In such studies, the composition and energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are analyzed to understand electronic transitions. nih.gov

DFT calculations, often using functionals like B3LYP, are also instrumental in determining the energetically minimized structures of complex molecules. For novel bioactive pyridine derivatives, DFT has been used to determine stable conformations, revealing non-planar and unsymmetrical structures. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and steric hindrance. nih.gov The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, help in understanding the chemical reactivity and kinetic stability of the molecule.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are computationally more demanding than DFT. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. For example, a study on the photoisomerization of 2-styrylpyridine utilized the second-order Møller–Plesset (MP2) method and the complete active space self-consistent field (CASSCF) method to investigate the geometries and relative energies of possible conformers. rsc.org

In another study, ab initio calculations at the MP2/cc-pVQZ level were used to determine the interaction energies of CH–O interactions between water and pyridine. rsc.org The results showed that these high-level calculations are in good agreement with data from the Cambridge Structural Database. rsc.org The use of even more accurate methods like CCSD(T) can further refine these energy calculations, providing a deeper understanding of intermolecular interactions. rsc.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. MD simulations can provide insights into the dynamic behavior of molecules in different environments, such as in solution. nih.gov

By simulating the trajectory of a molecule over a period of time, MD can reveal the different conformations that the molecule can adopt and the transitions between them. This is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules. For example, MD simulations have been used to rationalize experimental data on the dynamics of pyridinium (B92312) cations. The analysis of these simulations can be complex, but it provides a detailed picture of molecular motion that is not always accessible through experimental techniques alone. nih.gov

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway. Density functional theory (DFT) is often used for these types of studies.

For example, DFT calculations have been used to gain insight into the mechanisms of gold(I)-catalyzed nucleophilic allylations of pyridinium ions. researchgate.net By exploring different possible mechanistic pathways and calculating the corresponding free energy profiles, researchers can determine the most favorable reaction mechanism. researchgate.net This information is invaluable for understanding the factors that control the selectivity and efficiency of a reaction, and for designing new and improved synthetic methods.

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to predict and interpret spectroscopic data, such as that obtained from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating the vibrational frequencies and NMR chemical shifts of a molecule, it is possible to assign the peaks in an experimental spectrum and gain a deeper understanding of the molecule's structure and bonding.

DFT calculations are a common choice for these applications. For instance, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine was carried out using DFT calculations with the B3LYP and LSDA methods to obtain the molecular structure and fundamental vibrational frequencies. researchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts. researchgate.net The comparison between calculated and experimental spectroscopic data can confirm the proposed structure of a molecule and provide a more detailed understanding of its electronic and vibrational properties. ias.ac.in

Analysis of Steric Repulsion and Dispersion Interactions

The stability and conformation of molecules like this compound are often governed by a delicate balance of non-covalent interactions, including steric repulsion and London dispersion forces. Computational chemistry provides the tools to dissect and quantify these interactions.

A study on triphenylmethyl (TPM) derivatives highlighted the significant role of London dispersion (LD) interactions in stabilizing otherwise labile molecules. nih.govbohrium.com Using DFT calculations with dispersion corrections (such as B3LYP-D3(BJ)), it was shown that large and rigid substituents can act as excellent dispersion energy donors, leading to strong intramolecular LD interactions that contribute significantly to the stability of the molecule. nih.govbohrium.com These attractive dispersion forces can counteract the destabilizing effects of steric (Pauli) repulsion between bulky groups. nih.gov The intricate interplay between these opposing forces dictates the preferred geometry and stability of sterically crowded molecules. nih.govbohrium.com

Advanced Applications in Diverse Chemical Fields Excluding Clinical/biological

Molecular Machines and Functional Rotators

The field of molecular machinery aims to design and synthesize molecular components that mimic the functions of macroscopic machines, such as motors and rotors. In this context, the bulky triphenylmethyl group of 2-(triphenylmethyl)pyridine can act as a stator—a stationary component—while the pyridine (B92270) ring has the potential to function as a rotator.

Research into molecular gyroscopes and compasses has utilized molecules with similar structural motifs. These systems often consist of a rotating component (rotator) connected to a bulky, static framework (stator) that provides steric shielding and allows for rotational motion in the solid state. acs.orgnih.gov For instance, studies have been conducted on crystalline molecular compasses where polar pyridine groups are linked to two bulky triphenylmethyl groups, allowing the pyridine unit to rotate. acs.org The rotational dynamics of these systems can be investigated using solid-state NMR spectroscopy, which has revealed rotational site exchange with specific energy barriers. acs.org

While direct studies on this compound as a molecular machine are not extensively documented, its structure is highly analogous to the components used in these sophisticated molecular devices. The covalent linkage of the trityl stator and the pyridine rotator within a single molecule suggests its potential as a compact molecular gyroscope. The rotational dynamics would be influenced by the steric hindrance of the trityl group and the electronic nature of the pyridine ring.

Table 1: Comparison of Rotational Barriers in Molecular Gyroscopes

| Rotator Group | Stator Group | Rotational Energy Barrier (kcal/mol) |

| Pyridine | Two Triphenylmethyl groups | ~8.5 acs.org |

| p-Phenylene | Two Triphenylmethyl groups | 12-14 |

This table is generated based on data from related molecular systems to illustrate the principles applicable to this compound.

Catalytic Applications Beyond Coordination Complexes

While pyridine and its derivatives are commonly used as ligands in coordination complexes for catalysis, this compound itself has potential applications as a catalyst, primarily owing to its nature as a hindered, or bulky, base.

The steric bulk of the triphenylmethyl group adjacent to the nitrogen atom in the pyridine ring influences its nucleophilicity and basicity. acs.orgwikipedia.org Hindered pyridine bases, such as 2,6-lutidine, are known to act as proton sponges, selectively removing protons in a reaction mixture without interfering with other reactive centers. nih.gov This property is valuable in various organic transformations where a non-nucleophilic base is required. The structure of this compound suggests it could function similarly, with the trityl group providing significant steric hindrance around the basic nitrogen atom.

Furthermore, the trityl cation, which can be formed from trityl-containing compounds, is known to act as an organic Lewis acid catalyst in various reactions, including the synthesis of 2,4,6-triarylpyridines. acs.org While the generation of a trityl cation from this compound would require specific conditions, this catalytic potential of the trityl moiety is a notable aspect.

Materials Science Applications

The unique combination of a large, hydrophobic trityl group and a polar, functional pyridine ring makes this compound an interesting building block for advanced materials.

Pyridine-containing polymers and functionalized nanomaterials are of significant interest in materials science. berkeley.edunih.gov Pyridine derivatives have been incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices. For example, 2,4,6-triphenylpyridine-functionalized polytyrosine has been shown to exhibit strong emission characteristics, making it a candidate for AIE (aggregation-induced emission) materials. rsc.org

The triphenylmethyl group, on the other hand, is known to be a component of stable organic radicals that have applications in OLEDs due to their unique light-emitting properties. semanticscholar.org The incorporation of this compound into polymer backbones or as a functional group on nanomaterials could impart desirable electronic and photophysical properties, potentially leading to new materials for organic electronics.

Single-Molecule Magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. The design of SMMs often involves the use of organic ligands to control the coordination environment and magnetic anisotropy of metal ions, particularly lanthanides like dysprosium (Dy) and terbium (Tb). nih.govresearchgate.net

Pyridine-based ligands are widely used in the synthesis of SMMs due to their ability to form stable complexes with metal ions and to influence their magnetic properties. acs.orgnih.govnih.gov The steric and electronic properties of the pyridine ligand can be tuned to achieve high magnetic anisotropy, which is a key requirement for SMM behavior. While there is no specific literature detailing the use of this compound in SMMs, its structure as a bulky pyridine ligand suggests it could be a valuable component in the design of new SMMs. The large steric hindrance of the trityl group could enforce a specific coordination geometry around the metal ion, potentially leading to enhanced magnetic anisotropy and improved SMM performance.

Role as Protecting Groups and Reagents in Organic Synthesis

One of the most well-established applications of the triphenylmethyl (trityl) group is as a protecting group for primary alcohols in organic synthesis. wikipedia.orgnih.govresearchgate.netresearchgate.net The bulky nature of the trityl group provides steric hindrance, making the protection of primary alcohols selective over more hindered secondary and tertiary alcohols. The protection reaction is typically carried out using trityl chloride in the presence of a base, often pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.orgresearchgate.net

This compound offers a unique advantage in this context by combining the protecting group precursor and the base into a single reagent. This can simplify the reaction setup and purification process. The pyridine moiety within the molecule can act as an intramolecular or intermolecular base to facilitate the protection of an alcohol with the trityl group.

Table 2: Common Reagents for Trityl Protection of Alcohols

| Tritylating Agent | Base |

| Trityl chloride | Pyridine, DMAP |

| Trityl bromide | Hindered amine bases |

| This compound | Self-contained (potential) |

This table highlights the conventional reagents and the potential role of this compound.

The deprotection of the trityl ether is typically achieved under mild acidic conditions, which cleaves the ether linkage to regenerate the alcohol. wikipedia.org The stability of the trityl group to a wide range of other reaction conditions makes it a valuable tool in multistep organic synthesis.

Applications in Analytical Chemistry (e.g., probes for molecular recognition)

Pyridine derivatives have been extensively investigated as fluorescent probes for the detection of metal ions and other analytes. mdpi.comewadirect.comfrontiersin.orgnih.govnih.gov The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This change in fluorescence can be used for the quantitative detection of the target analyte.

While specific applications of this compound as a molecular probe are not widely reported, its structure suggests potential in this area. The pyridine ring can serve as the recognition site for metal ions, and the bulky triphenylmethyl group could influence the photophysical response and selectivity of the probe. For example, the steric hindrance from the trityl group might favor coordination with smaller metal ions. Furthermore, the triphenylmethyl moiety itself can be part of a fluorophore system. The development of fluorescent probes based on this compound could offer new tools for the sensitive and selective detection of various analytes.

Conclusion and Future Research Directions

Summary of Key Research Insights for 2-(Triphenylmethyl)pyridine

Research into analogous compounds and the fundamental principles of organic chemistry provides a foundational understanding of this compound. The bulky trityl group at the 2-position of the pyridine (B92270) ring is expected to exert significant steric hindrance. This steric crowding influences the molecule's conformation, reactivity, and coordination properties. The nitrogen atom of the pyridine ring retains its Lewis basicity, making it available for coordination to metal centers, although this coordination is likely to be sterically hindered.

The synthesis of related N-triphenylmethylpyridinium salts has been documented, suggesting that the triphenylmethyl group can be introduced onto a pyridine ring. A detailed kinetic investigation into the role of pyridine in the methanolysis and radiochloride exchange reactions of triphenylmethyl chloride in benzene indicates the formation of a complex between pyridine and triphenylmethyl chloride, which affects the reaction kinetics cdnsciencepub.com. This highlights the potential for complex interactions involving the triphenylmethyl group and the pyridine nitrogen.

The reactivity of the pyridine ring in this compound is anticipated to be modified by the bulky trityl substituent. While the nitrogen atom can act as a nucleophile or a general base rsc.org, the steric bulk of the trityl group may modulate this reactivity, potentially favoring reactions at other positions of the pyridine ring or influencing the regioselectivity of such reactions.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique structural features of this compound open up several avenues for exploring novel reactivity and synthetic applications. A key area of interest lies in leveraging the steric bulk of the trityl group to control reaction outcomes.

Table 1: Potential Unexplored Reactions and Synthetic Applications

| Reaction Type | Potential Application | Rationale |

| Regioselective Functionalization | Synthesis of novel substituted pyridines | The trityl group could act as a temporary protecting or directing group, enabling selective functionalization at other positions of the pyridine ring. |

| Frustrated Lewis Pair (FLP) Chemistry | Activation of small molecules (e.g., H₂, CO₂) | The sterically hindered nitrogen atom could act as the Lewis basic component of an FLP when combined with a suitable Lewis acid, enabling metal-free catalysis. |

| Asymmetric Catalysis | Enantioselective transformations | Chiral derivatives of this compound, with chirality introduced on the trityl group or the pyridine ring, could serve as ligands in asymmetric catalysis. |

| C-H Activation/Functionalization | Direct modification of the pyridine or phenyl rings | The trityl group may influence the site of C-H activation, leading to novel bond formations. |

Further synthetic opportunities lie in the development of more efficient and scalable routes to this compound and its derivatives. While methods for synthesizing related triarylpyridines exist researchgate.net, specific protocols tailored to this sterically congested molecule would be beneficial.

Prospects for Novel Ligand Design and Advanced Materials

The distinctive steric and electronic properties of this compound make it a promising candidate for the design of novel ligands for coordination chemistry and the development of advanced materials.

As a ligand, this compound can be considered a "pincer-like" or "hemilabile" ligand, where the pyridine nitrogen provides a primary coordination site, and the phenyl rings of the trityl group could potentially engage in weaker secondary interactions with a metal center. This could lead to the formation of unique metal complexes with interesting catalytic or photophysical properties. Transition metal pyridine complexes are a well-established class of compounds with diverse applications wikipedia.orgresearchgate.net. The introduction of the bulky trityl group would create a specific coordination environment, potentially influencing the stability, reactivity, and selectivity of the resulting metal complexes.

In the realm of materials science, the incorporation of the rigid and bulky this compound unit into polymers or supramolecular assemblies could lead to materials with tailored properties. For instance, its inclusion in polymer backbones could enhance thermal stability and influence morphology. The design of novel photoluminescent coordination polymers often relies on ligands derived from quinoline and pyridine mdpi.com, and the unique structure of this compound could offer new possibilities in this area.

Emerging Trends in Computational and Experimental Integration

The synergy between computational modeling and experimental work is poised to accelerate the exploration of this compound and its derivatives.

Table 2: Integrated Computational and Experimental Approaches

| Research Area | Computational Method | Experimental Technique | Expected Outcome |

| Conformational Analysis | Density Functional Theory (DFT) | X-ray Crystallography, NMR Spectroscopy | Understanding the preferred 3D structure and the extent of steric strain. |

| Reactivity Prediction | Transition State Theory, Molecular Dynamics | Kinetic Studies, Product Analysis | Elucidating reaction mechanisms and predicting regioselectivity. |

| Ligand-Metal Interactions | Quantum Theory of Atoms in Molecules (QTAIM) | Spectroscopic Titrations, Isothermal Titration Calorimetry | Quantifying the strength and nature of metal-ligand bonds. |

| Material Property Simulation | Molecular Mechanics, Coarse-Grained Modeling | Thermal Analysis, Mechanical Testing | Predicting the bulk properties of materials incorporating the this compound moiety. |